

Unveiling the Bioactive Potential of p-Methoxycinnamaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxycinnamaldehyde

Cat. No.: B7890676

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

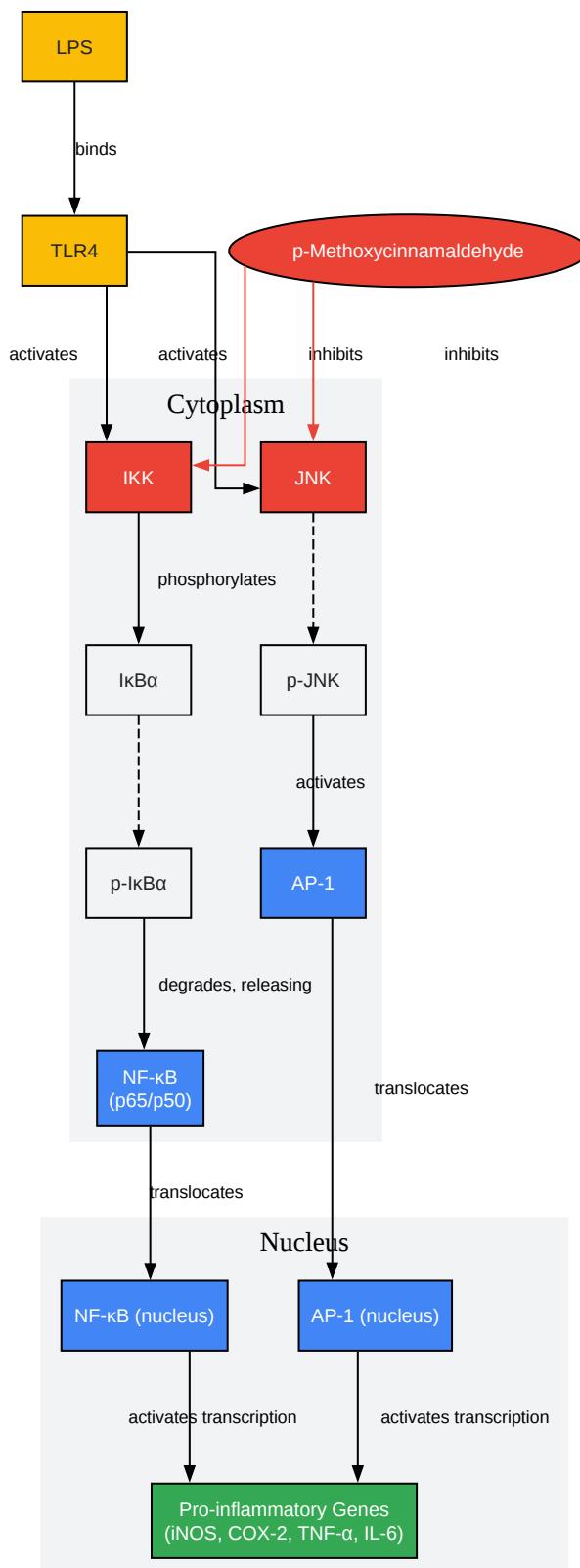
p-Methoxycinnamaldehyde (p-MCA), a naturally occurring phenylpropanoid found in various plants, has emerged as a compound of significant interest in the pharmaceutical and biomedical fields. Its diverse pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects, have prompted extensive research into its therapeutic potential. This technical guide provides an in-depth overview of the biological activities of p-MCA, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties. The information is presented to support further research and drug development endeavors.

Physicochemical Properties

Property	Value
Synonyms	4-Methoxycinnamaldehyde, trans-p-Methoxycinnamaldehyde
Molecular Formula	C ₁₀ H ₁₀ O ₂
Molecular Weight	162.19 g/mol
Appearance	White to yellowish crystalline solid
Solubility	Insoluble in water; soluble in alcohols and oils

Core Biological Activities and Mechanisms of Action

p-Methoxycinnamaldehyde exerts its biological effects through the modulation of several key signaling pathways. The α,β -unsaturated aldehyde moiety in its structure is a critical feature, allowing it to act as a Michael acceptor and interact with cellular nucleophiles, thereby influencing various cellular processes.


Anti-inflammatory Activity

p-MCA has demonstrated significant anti-inflammatory properties primarily by targeting the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[\[1\]](#)

Mechanism of Action: In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), p-MCA suppresses the activation of NF- κ B.[\[1\]](#) It achieves this by inhibiting the phosphorylation and subsequent degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm.[\[1\]](#)[\[2\]](#) This prevents the translocation of the active NF- κ B dimer (p65/p50) into the nucleus, thereby downregulating the transcription of pro-inflammatory genes like iNOS and COX-2, and cytokines such as TNF- α and IL-6.[\[3\]](#)[\[4\]](#)

Additionally, p-MCA has been shown to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, further contributing to its anti-inflammatory effects.[\[1\]](#)[\[3\]](#)

Signaling Pathway Diagram: Anti-inflammatory Action of p-MCA

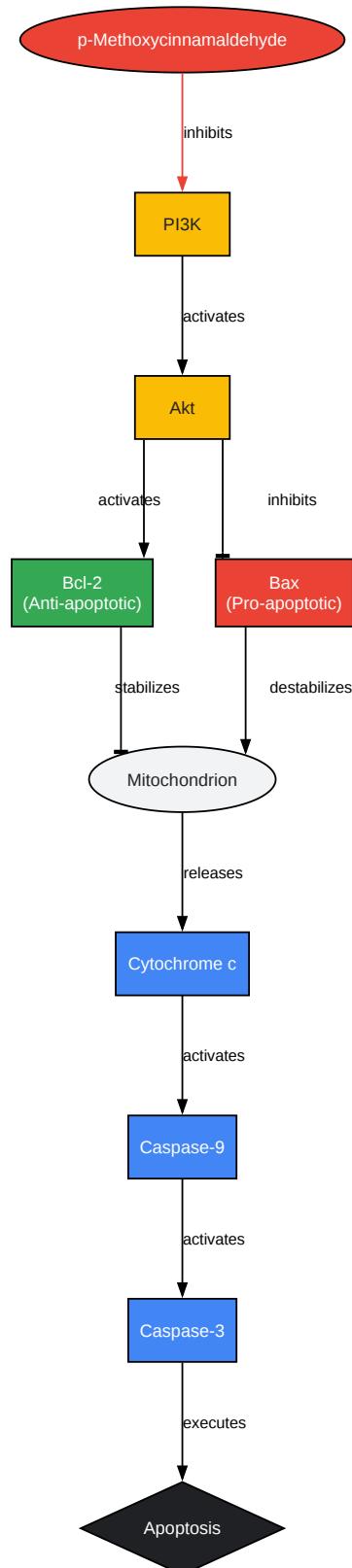
[Click to download full resolution via product page](#)

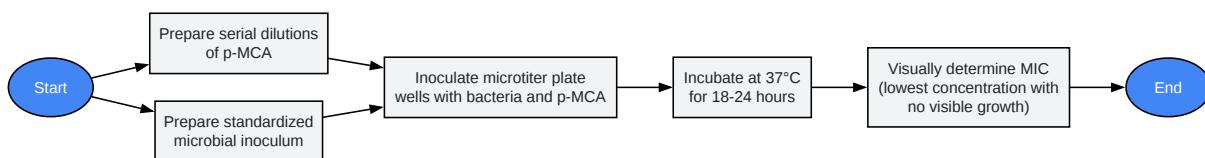
Caption: p-MCA inhibits inflammatory pathways by blocking IKK and JNK activation.

Anticancer Activity

p-MCA exhibits promising anticancer properties, primarily through the induction of apoptosis and inhibition of cell invasion.[\[1\]](#) Its effects have been noted in various cancer cell lines, including cervical and colorectal cancer.[\[5\]](#)

Mechanism of Action: The anticancer mechanism of p-MCA is largely attributed to its ability to modulate the PI3K/Akt signaling pathway.[\[1\]](#) By inhibiting the PI3K/Akt pathway, p-MCA can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio triggers the mitochondrial apoptotic cascade, involving the release of cytochrome c and the activation of caspases (e.g., caspase-3 and -9), ultimately leading to programmed cell death.[\[4\]](#)


Furthermore, p-MCA has been shown to inhibit the invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP14.[\[5\]](#)[\[6\]](#)


Quantitative Data: Anticancer Activity

Compound	Cell Line	Assay	IC ₅₀ (μM)	Duration (h)
p-Methoxycinnamaldehyde	C-33A (Cervical Cancer)	MTT	110	48
Tricyclohexyltin p-methoxycinnamate (derivative)	HT-29 (Colorectal Cancer)	MTT	1.2	24
1.0	48			
0.5	72			
Cinnamaldehyde	MDA-MB-231 (Breast Cancer)	MTT	~129 (16.9 μg/mL)	24
~93 (12.23 μg/mL)	48			
5-Fluorouracil (Standard)	HT-29 (Colorectal Cancer)	MTT	5.0 - 10.0	48
Cisplatin (Standard)	C-33A (Cervical Cancer)	MTT	~7.0	48

Note: Data for derivatives and related compounds are provided for comparative context.[\[5\]](#)[\[7\]](#)

Signaling Pathway Diagram: Anticancer Action of p-MCA

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suppression of age-related inflammatory NF- κ B activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anticancer effects of p-methoxycinnamic acid, an active phenylpropanoid, against 1,2-dimethylhydrazine-induced rat colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant [mdpi.com]
- To cite this document: BenchChem. [Unveiling the Bioactive Potential of p-Methoxycinnamaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7890676#biological-activity-of-p-methoxycinnamaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com